Quantified Difference in Progesterone Receptor (PR) Binding Affinity: Norethisterone Acetate vs. Norethisterone
A foundational study directly compared the binding affinities of NETA and its parent compound, norethisterone (NET), for the progesterone receptor (PR) in human uterine tissue. Norethisterone acetate demonstrated significantly lower affinity for the PR, a key finding for understanding its distinct biological activity. NETA competed for the PR with an inhibition constant (Ki) of 72 nM, which is approximately one-tenth the affinity of NET (Ki = 6.8 nM) [1]. This difference is critical for dose selection and predicting biological response.
| Evidence Dimension | Progesterone Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | Norethisterone (NET) with Ki = 6.8 nM |
| Quantified Difference | NETA's Ki is 10.6-fold higher (lower affinity) than NET's Ki. |
| Conditions | In vitro competitive binding assay using human uterine cytoplasmic progesterone receptors. |
Why This Matters
The lower receptor affinity of NETA confirms its role as a prodrug and distinguishes its pharmacodynamic profile from norethisterone, which is essential for applications where rapid or high-potency receptor activation is not the primary goal.
- [1] Chávez BA, Villee CA. Interaction of progestins with steroid receptors in human uterus. Biochem J. 1978;174(2):633-639. View Source
